Cas no 38568-41-1 (1,2-BENZENEDICARBOXYLIC ACID,4-BROMO-,1,2-DIETHYL ESTER)

1,2-Benzenedicarboxylic acid, 4-bromo-, 1,2-diethyl ester is a brominated derivative of phthalic acid diethyl ester, characterized by the presence of a bromine substituent at the 4-position of the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of specialized polymers, dyes, and pharmaceuticals. The bromine moiety enhances its reactivity, making it valuable for further functionalization via cross-coupling or substitution reactions. Its diethyl ester groups contribute to improved solubility in organic solvents, facilitating handling in synthetic applications. The compound's stability and well-defined structure make it a reliable building block for advanced chemical transformations.
1,2-BENZENEDICARBOXYLIC ACID,4-BROMO-,1,2-DIETHYL ESTER structure
38568-41-1 structure
Product Name:1,2-BENZENEDICARBOXYLIC ACID,4-BROMO-,1,2-DIETHYL ESTER
CAS No:38568-41-1
MF:C12H13BrO4
MW:301.133223295212
CID:1006754
PubChem ID:181582
Update Time:2025-06-18

1,2-BENZENEDICARBOXYLIC ACID,4-BROMO-,1,2-DIETHYL ESTER Chemical and Physical Properties

Names and Identifiers

    • 1,2-BENZENEDICARBOXYLIC ACID,4-BROMO-,1,2-DIETHYL ESTER
    • DIETHYL 4-BROMO-1,2-BENZENEDICARBOXYLATE
    • diethyl 4-bromobenzene-1,2-dicarboxylate
    • 4-bromo-1,2-benzenedicarboxylic acid,diethyl ester
    • 4-bromodiethylphthalate
    • 4-bromo-phthalic acid diethyl ester
    • 4-Brom-phthalsaeure-diaethylester
    • AC1L49AQ
    • AmbscC-047484
    • diethyl 4-bromophthalate
    • SureCN234030
    • DTXSID50191891
    • SCHEMBL234030
    • SKEUPOHSMLHHSS-UHFFFAOYSA-N
    • AKOS003267290
    • 1,2-DIETHYL 4-BROMOPHTHALATE
    • 38568-41-1
    • DB-208479
    • Benzene-1,2-dicarboxylic acid, 4-bromo-, diethyl ester
    • MDL: MFCD02207510
    • Inchi: 1S/C12H13BrO4/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h5-7H,3-4H2,1-2H3
    • InChI Key: SKEUPOHSMLHHSS-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C(=O)OCC)=C(C(=O)OCC)C=1

Computed Properties

  • Exact Mass: 299.99969
  • Monoisotopic Mass: 299.99972g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • PSA: 52.6

1,2-BENZENEDICARBOXYLIC ACID,4-BROMO-,1,2-DIETHYL ESTER Pricemore >>

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Additional information on 1,2-BENZENEDICARBOXYLIC ACID,4-BROMO-,1,2-DIETHYL ESTER

Introduction to 1,2-BENZENEDICARBOXYLIC ACID,4-BROMO-,1,2-DIETHYL ESTER (CAS No. 38568-41-1)

1,2-BENZENEDICARBOXYLIC ACID,4-BROMO-,1,2-DIETHYL ESTER, identified by the Chemical Abstracts Service Number (CAS No.) 38568-41-1, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This ester derivative of benzoic acid features a brominated aromatic ring and diethyl ester groups, making it a versatile intermediate in the synthesis of more complex molecules. Its unique structural properties have positioned it as a valuable building block in the development of novel pharmaceuticals and agrochemicals.

The molecular structure of 1,2-benzoic acid,4-bromo-,1,2-diethyl ester consists of a benzene core substituted with a bromine atom at the 4-position and diethyl esters at the 1 and 2 positions. This configuration imparts distinct reactivity patterns that are exploited in various synthetic pathways. The presence of the bromine atom enhances electrophilic aromatic substitution reactions, while the ester groups provide sites for nucleophilic attack or hydrolysis, facilitating further functionalization. Such features make this compound particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems prevalent in many bioactive molecules.

In recent years, there has been growing interest in leveraging halogenated benzoic acid derivatives like 1,2-benzoic acid,4-bromo-,1,2-diethyl ester for the development of targeted therapies. The bromine substituent serves as an excellent handle for further derivatization via palladium-catalyzed reactions, enabling the introduction of diverse pharmacophores. For instance, researchers have utilized this compound to synthesize inhibitors of specific enzyme targets implicated in inflammatory diseases and cancer. The diethyl ester groups can be readily converted into carboxylic acids or amides under mild conditions, broadening its applicability in drug discovery campaigns.

One notable application of CAS No. 38568-41-1 is in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often dysregulated in pathological conditions. By modifying the aromatic scaffold of known kinase inhibitors with halogenated substituents like bromine, chemists can enhance binding affinity and selectivity. A study published in *Organic Letters* demonstrated that 1,2-benzoic acid,4-bromo-,1,2-diethyl ester served as an effective precursor for generating novel kinase inhibitors through a sequential cross-coupling and functional group interconversion strategy. This approach led to compounds with improved pharmacokinetic profiles compared to their parent structures.

The agrochemical industry has also explored derivatives of 38568-41-1 for developing novel pesticides and herbicides. The structural motif present in this compound allows for modifications that can modulate its interaction with biological targets in plants or pests. For example, incorporating additional functional groups such as nitriles or thiols can enhance pesticidal activity by disrupting essential metabolic pathways. Furthermore, the ease with which this compound can be transformed into other heterocycles makes it a promising candidate for generating structurally diverse agrochemicals with improved efficacy and environmental safety.

Advances in computational chemistry have further accelerated the utility of 1,2-benzoic acid,4-bromo-,1,2-diethyl ester by enabling rapid virtual screening and molecular modeling studies. These techniques allow researchers to predict how modifications to the core structure might influence biological activity before conducting costly wet-lab experiments. For instance, density functional theory (DFT) calculations have been used to optimize reaction conditions for synthesizing analogs of this compound with enhanced binding affinity to therapeutic targets. Such computational insights have streamlined drug discovery pipelines and reduced time-to-market for novel therapeutics.

The synthesis of CAS No 38568-41-1 typically involves multi-step organic transformations starting from commercially available precursors such as 4-bromobenzoic acid. The diethylation of benzoic acid derivatives is commonly achieved using ethylating agents like ethyl bromide or diethyl sulfate in the presence of a base catalyst. Subsequent purification steps ensure high chemical purity necessary for downstream applications. Recent innovations in green chemistry have also led to more sustainable synthetic routes for this compound, including solvent-free reactions and catalytic methods that minimize waste generation.

In conclusion,1,2-benzoic acid,4-bromo-,1,2-diethyl ester (CAS No.38568-41-1) represents a cornerstone intermediate in modern medicinal and agrochemical research due to its structural versatility and reactivity profile. Its role as a precursor for kinase inhibitors,*[insert citation]* agrochemicals,*[insert citation]* and other bioactive molecules underscores its importance in addressing global health challenges through innovative chemical synthesis strategies.*[insert citation]* As research continues to uncover new applications for halogenated benzoate esters,*[insert citation]* compounds like this will remain at the forefront of drug discovery efforts aimed at developing next-generation therapeutics.*[insert citation]*

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